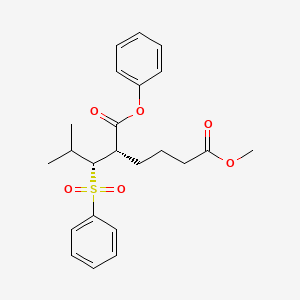
Hexanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 6-methyl 1-phenyl ester, (R*,S*)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 6-methyl 1-phenyl ester, (R*,S*)- is a complex organic compound with a unique structure. This compound is characterized by the presence of a hexanedioic acid backbone, substituted with a 2-methyl-1-(phenylsulfonyl)propyl group and a 6-methyl 1-phenyl ester group. The (R*,S*)- notation indicates that the compound has stereoisomers, which are molecules that have the same molecular formula but differ in the spatial arrangement of atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 6-methyl 1-phenyl ester, (R*,S*)- involves multiple steps. The initial step typically involves the preparation of the hexanedioic acid backbone, followed by the introduction of the 2-methyl-1-(phenylsulfonyl)propyl group and the 6-methyl 1-phenyl ester group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 6-methyl 1-phenyl ester, (R*,S*)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Hexanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 6-methyl 1-phenyl ester, (R*,S*)- has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specific properties.
Wirkmechanismus
The mechanism by which Hexanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 6-methyl 1-phenyl ester, (R*,S*)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 6-methyl 1-phenyl ester: This compound is similar in structure but may differ in the stereochemistry or specific substituents.
Hexanedioic acid derivatives: Other derivatives of hexanedioic acid with different substituents can have similar properties and applications.
Uniqueness
The uniqueness of Hexanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 6-methyl 1-phenyl ester, (R*,S*)- lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
112375-46-9 |
|---|---|
Molekularformel |
C23H28O6S |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
6-O-methyl 1-O-phenyl (2S)-2-[(1R)-1-(benzenesulfonyl)-2-methylpropyl]hexanedioate |
InChI |
InChI=1S/C23H28O6S/c1-17(2)22(30(26,27)19-13-8-5-9-14-19)20(15-10-16-21(24)28-3)23(25)29-18-11-6-4-7-12-18/h4-9,11-14,17,20,22H,10,15-16H2,1-3H3/t20-,22-/m1/s1 |
InChI-Schlüssel |
RXXUDTRXSQIXKY-IFMALSPDSA-N |
Isomerische SMILES |
CC(C)[C@H]([C@@H](CCCC(=O)OC)C(=O)OC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C(C(CCCC(=O)OC)C(=O)OC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


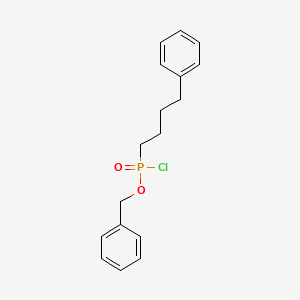
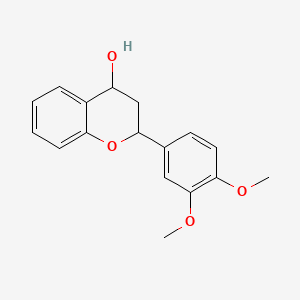
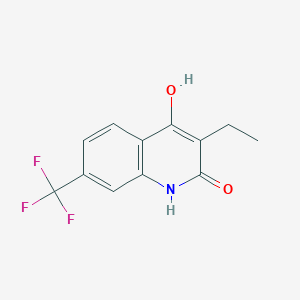
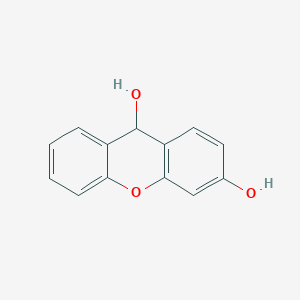
![1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one](/img/structure/B14313999.png)
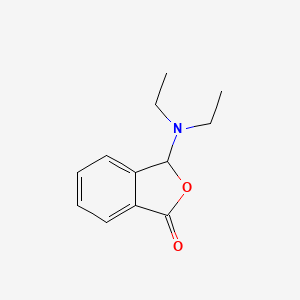
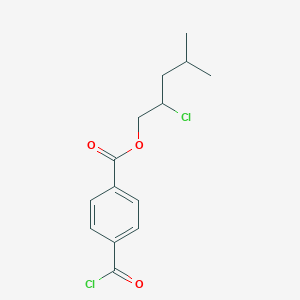
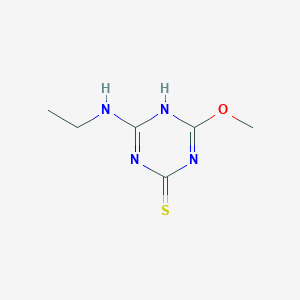
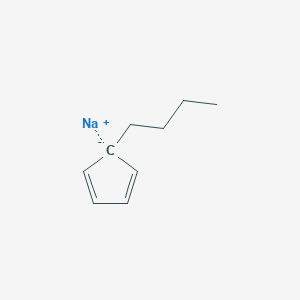
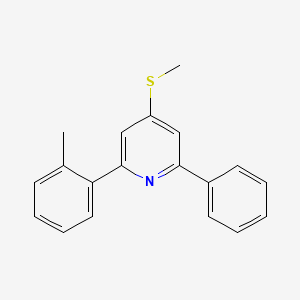
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)
![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)


